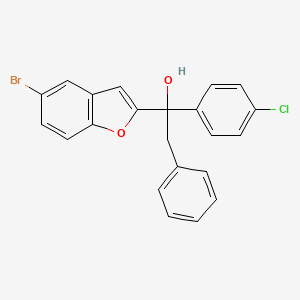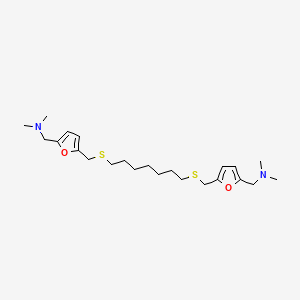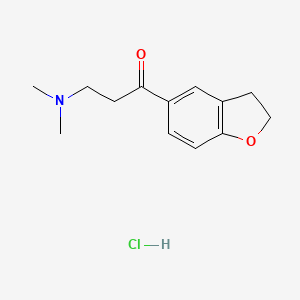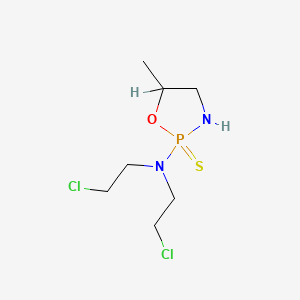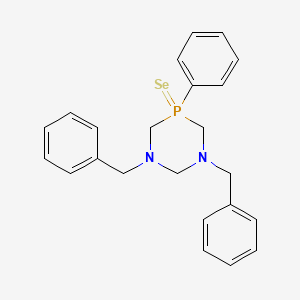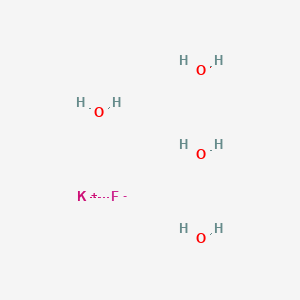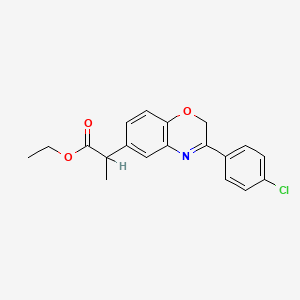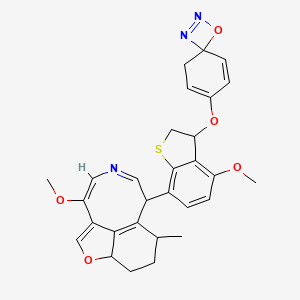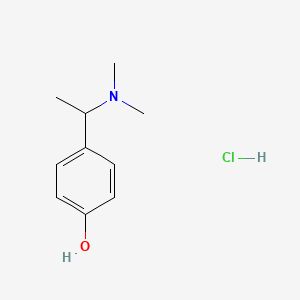
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the methylation of tyramine. The reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential stimulant effects and its role in weight loss supplements.
Industry: Used in the formulation of dietary supplements and performance-enhancing products
Wirkmechanismus
The compound exerts its effects primarily through its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, which leads to an increase in the levels of monoamines such as dopamine and norepinephrine. This results in stimulant effects, including increased heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Dimethyl-alpha-(4-hydroxyphenyl)ethylamine hydrochloride is similar to other phenethylamines such as:
- N-methyltyramine
- Synephrine
- Ephedrine
Uniqueness
What sets this compound apart is its specific interaction with monoamine oxidase enzymes and its unique stimulant effects. Unlike some of its analogs, it is not widely used in clinical settings but is more common in dietary supplements .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and biological effects make it a subject of ongoing research and interest.
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
4-[1-(dimethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-4-6-10(12)7-5-9;/h4-8,12H,1-3H3;1H |
InChI-Schlüssel |
VTGLMJLHXOONFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





